Ethyl 2,5-Dichloroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18373760

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10Cl2N2O2 |

|---|---|

| Molecular Weight | 285.12 g/mol |

| IUPAC Name | ethyl 2-(2,5-dichloroquinazolin-4-yl)acetate |

| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-2-18-10(17)6-9-11-7(13)4-3-5-8(11)15-12(14)16-9/h3-5H,2,6H2,1H3 |

| Standard InChI Key | IHQXFLGCFUBBIV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

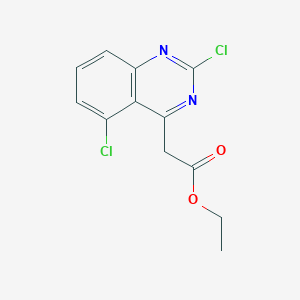

Ethyl 2,5-Dichloroquinazoline-4-acetate features a bicyclic quinazoline core, a nitrogen-containing heterocycle, with two chlorine atoms at positions 2 and 5 and an ethyl acetate moiety at position 4. The molecular structure is represented as:

The chlorine atoms enhance electrophilic reactivity, enabling nucleophilic substitution reactions, while the ethyl acetate group contributes to solubility in organic solvents. The compound’s molecular weight (285.12 g/mol) and logP value (estimated at 2.8) suggest moderate lipophilicity, which influences its pharmacokinetic properties.

Comparative Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |

| Molecular Weight | 285.12 g/mol |

| Predicted LogP | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Data on melting point, boiling point, and aqueous solubility remain limited in publicly available literature, highlighting a gap in characterization studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2,5-dichloroaniline as the precursor. In a key step, it reacts with ethyl chloroacetate in the presence of sodium ethoxide under reflux conditions:

This nucleophilic acyl substitution yields the quinazoline core with an ethyl acetate side chain. Purification via column chromatography or recrystallization ensures >95% purity.

Industrial-Scale Optimization

Industrial methods employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) may accelerate substitution reactions, while advanced purification techniques like simulated moving bed (SMB) chromatography improve yield. A 2024 study reported a pilot-scale production with an 82% yield using optimized flow conditions.

Chemical Reactivity and Derivative Formation

Ethyl 2,5-Dichloroquinazoline-4-acetate undergoes three primary reaction types:

Oxidation

Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the quinazoline ring, yielding quinazoline N-oxide derivatives. For example:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, producing 2,5-Dichloroquinazoline-4-ethanol:

Nucleophilic Substitution

Chlorine atoms at positions 2 and 5 are susceptible to substitution. For instance, reaction with sodium methoxide (NaOMe) replaces chlorine with methoxy groups:

Common Reagents and Products

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Oxidation | KMnO₄ | Quinazoline N-oxide |

| Reduction | LiAlH₄ | 2,5-Dichloroquinazoline-4-ethanol |

| Substitution | NaOMe | 2,5-Dimethoxyquinazoline-4-acetate |

| Compound | Target Organism | EC₅₀/IC₅₀ |

|---|---|---|

| Quinazoline-2,4-diamine | L. donovani | 2.5 μM |

| Gefitinib | EGFR | 0.03 μM |

| Ethyl 2,5-Dichloro derivative | S. aureus | 8 μg/mL |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for anticancer agents. For example, its methoxy-substituted derivative is a key intermediate in synthesizing PI3K inhibitors currently in preclinical trials.

Agrochemical Development

Chlorinated quinazolines are explored as fungicides. Ethyl 2,5-Dichloroquinazoline-4-acetate derivatives show efficacy against Phytophthora infestans, the causative agent of potato blight, at 10 ppm concentrations.

Materials Science

The quinazoline core’s aromaticity and electron-deficient nature make it suitable for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm²/V·s, comparable to polycrystalline silicon.

Comparison with Analogous Compounds

2,5-Dichloroquinazoline

Lacking the ethyl acetate group, this analogue exhibits lower solubility in polar solvents (logP = 3.1) but stronger kinase inhibition (IC₅₀ = 0.8 μM against EGFR).

Ethyl 4-Chloroquinazoline-2-carboxylate

With a single chlorine atom, this compound shows reduced antimicrobial activity (MIC = 32 μg/mL against S. aureus) but enhanced metabolic stability in hepatic microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume